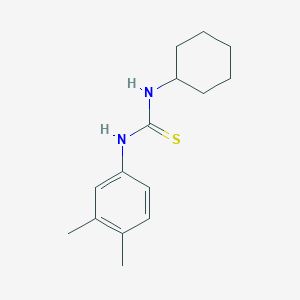
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea is a thiourea derivative that has garnered interest due to its unique structural properties and potential applications in various fields. Thiourea derivatives are known for their significant roles in organic synthesis, medicinal chemistry, and materials science. The compound’s structure consists of a cyclohexyl group attached to a thiourea moiety, which is further connected to a 3,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea can be synthesized through the reaction of cyclohexylisothiocyanate with 3,4-dimethylaniline. The reaction typically occurs in a non-catalytic environment, under aerobic conditions, and without specific measures to exclude air or moisture. The reaction is carried out in a solvent such as acetone, and the product is obtained as colorless crystals after purification .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea
- 1-Cyclohexyl-3-(3-methylpyridin-2-yl)thiourea
- 1-(4-chlorophenyl)-3-cyclohexylthiourea
- 1-(3-chlorophenyl)-3-phenylthiourea
Uniqueness
1-Cyclohexyl-3-(3,4-dimethylphenyl)thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the 3,4-dimethylphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22N2S |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(3,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C15H22N2S/c1-11-8-9-14(10-12(11)2)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18) |
InChI Key |
FHKXJJWNSKVQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




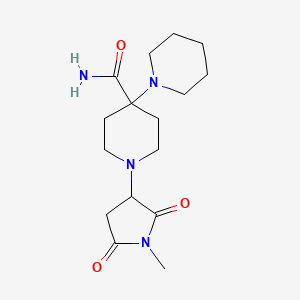
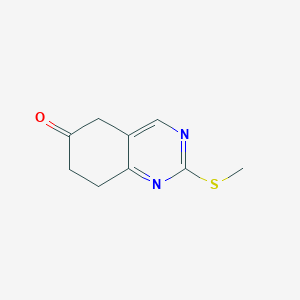
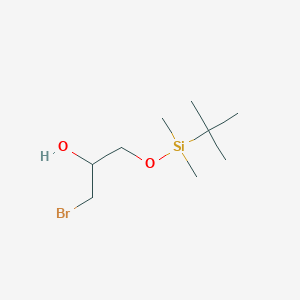
![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)

![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
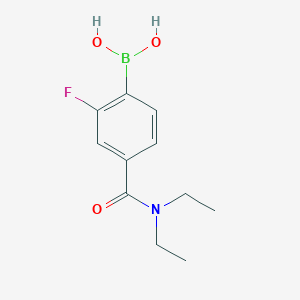
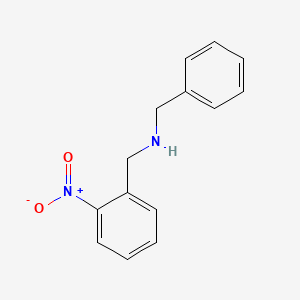
![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)
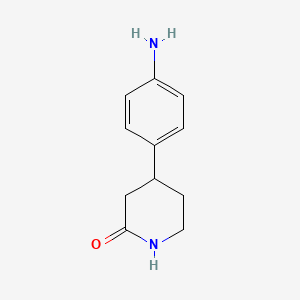
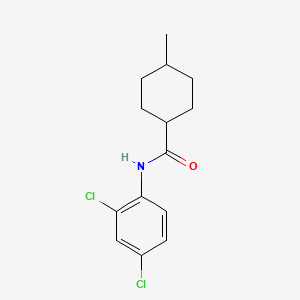
![5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)
